N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic carboxamide derivative featuring a unique hybrid structure combining furan, thiophene, and amide functional groups. The compound’s core structure includes:
- 2,5-Dimethylfuran-3-carboxamide: A substituted furan ring with methyl groups at positions 2 and 5, linked to a carboxamide group.
- 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl chain: A central hydroxy-bearing ethyl bridge connecting furan-3-yl and thiophen-2-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-8-14(12(2)22-11)16(19)18-10-17(20,13-5-6-21-9-13)15-4-3-7-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBUYUPHFFXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a thiophene nucleus, which is found in many pharmacologically active heterocyclic compounds. These compounds have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.
Mode of Action
Compounds containing a thiophene nucleus have been reported to interact with multiple receptors, leading to a variety of biological and physiological functions.
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science. They are involved in a variety of biological and physiological functions, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water, which may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that the compound may have similar effects.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring and a thiophene moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 347.35 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of multiple heterocyclic rings enhances its potential to bind effectively to target sites within these macromolecules.
Binding Studies
Molecular docking simulations and binding affinity assays have been employed to elucidate the interactions between this compound and potential target proteins. These studies suggest that the compound may exhibit inhibitory effects on specific enzymes involved in disease pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown inhibition zones comparable to standard antibiotics.
- Anticancer Properties : Research has demonstrated that derivatives of this compound may induce apoptosis in cancer cell lines. For instance, cell viability assays indicated a reduction in cell proliferation at concentrations as low as 10 µM.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the furan and thiophene rings can significantly alter the potency and selectivity of the compound against specific targets.
Key Findings in SAR Studies
- Furan Ring Modifications : Alterations in the furan ring have been shown to enhance binding affinity towards certain receptors.
- Thiophene Substituents : Different substituents on the thiophene ring influence both the lipophilicity and overall pharmacokinetics of the compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
- Derivatives Development : Synthesizing analogs with improved potency and reduced toxicity for potential drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons include:
Structural Analogues with Thiophene/Furan Motifs
- N-(2-Nitrophenyl)thiophene-2-carboxamide () :
- Structure : Thiophene-carboxamide linked to a nitro-substituted phenyl group.
- Key Differences : The target compound replaces the nitro-phenyl group with a hydroxy-ethyl chain bearing furan and thiophene substituents.
- Crystallographic Data :
- Dihedral angles between aromatic rings in the nitro-thiophene analog (13.53°–16.07°) suggest moderate planarity .
- In contrast, the hydroxy-ethyl chain in the target compound likely introduces steric hindrance, reducing planarity and altering intermolecular interactions (e.g., hydrogen bonding via –OH) . Bioactivity: Thiophene-carboxamides exhibit antibacterial and antifungal activities, attributed to electron-rich heterocycles interacting with microbial targets .
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) () :
- Structure : Similar to the thiophene analog but with a furan ring.
- Key Differences : Replacing thiophene with furan in 2NPFC shortens C–S bonds (1.71–1.74 Å in thiophene) to C–O bonds (~1.36 Å), altering electronic density and hydrogen-bonding capacity .
- Implications for Target Compound : The coexistence of furan and thiophene in the target compound may create a mixed electronic profile, balancing nucleophilic (furan) and aromatic (thiophene) reactivity .
Hydroxy-Containing Derivatives ()
- 2-Hydroxy-N-phenyl-acetamide Derivatives (e.g., Compounds 2, 15 in ) :
- Structure : Hydroxy-acetamide scaffolds with indole or phenyl substituents.
- Key Differences : The target compound’s hydroxy group is part of a branched ethyl chain rather than a linear acetamide backbone.
- Bioactivity : Hydroxy groups in similar derivatives facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA), enhancing antimicrobial activity . The target compound’s branched hydroxy-ethyl chain may offer steric flexibility, enabling interactions with diverse binding pockets .
Pharmacological Derivatives with Thiophen-2-yl Ethyl Groups ()
- Compound d (Pharmacopeial Forum, 2017): Structure: Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]amine oxide. Key Differences: The target compound lacks the amine oxide group but incorporates a furan-carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
